
(3S,4S)-3-(Diethylamino)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3-(Diethylamino)piperidin-4-ol is a chiral compound belonging to the piperidine class. It is characterized by the presence of a diethylamino group at the 3rd position and a hydroxyl group at the 4th position of the piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(Diethylamino)piperidin-4-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable piperidine derivative.
Introduction of the Diethylamino Group: This step involves the alkylation of the piperidine ring with diethylamine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor.
Catalytic Processes: The use of catalysts can enhance the reaction rates and selectivity, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-(Diethylamino)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The diethylamino group can be substituted with other functional groups to modify the compound’s activity.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of new compounds with different functional groups replacing the diethylamino group.
Scientific Research Applications
(3S,4S)-3-(Diethylamino)piperidin-4-ol has several applications in scientific research, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.
Biological Research: The compound is used to investigate its effects on biological systems and its interactions with cellular targets.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Chemical Biology: Researchers use it to study the mechanisms of action of similar compounds and their effects on biological pathways.
Mechanism of Action
The mechanism of action of (3S,4S)-3-(Diethylamino)piperidin-4-ol involves its interaction with specific molecular targets in the body. These targets may include:
Receptors: The compound may bind to certain receptors, modulating their activity and leading to therapeutic effects.
Enzymes: It may inhibit or activate enzymes involved in key biochemical pathways.
Ion Channels: The compound may affect ion channels, altering cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3-(Dimethylamino)piperidin-4-ol: Similar structure but with dimethylamino group instead of diethylamino.
(3S,4S)-3-(Methylamino)piperidin-4-ol: Contains a methylamino group.
(3S,4S)-3-(Ethylamino)piperidin-4-ol: Contains an ethylamino group.
Uniqueness
(3S,4S)-3-(Diethylamino)piperidin-4-ol is unique due to its specific stereochemistry and the presence of the diethylamino group, which may confer distinct pharmacological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in medicinal chemistry.
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
(3S,4S)-3-(diethylamino)piperidin-4-ol |
InChI |
InChI=1S/C9H20N2O/c1-3-11(4-2)8-7-10-6-5-9(8)12/h8-10,12H,3-7H2,1-2H3/t8-,9-/m0/s1 |
InChI Key |
YDXHHFRXURRKDK-IUCAKERBSA-N |
Isomeric SMILES |
CCN(CC)[C@H]1CNCC[C@@H]1O |
Canonical SMILES |
CCN(CC)C1CNCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


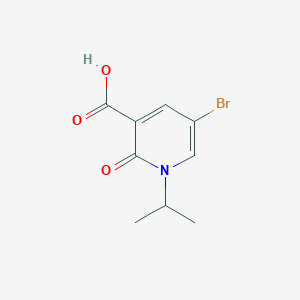
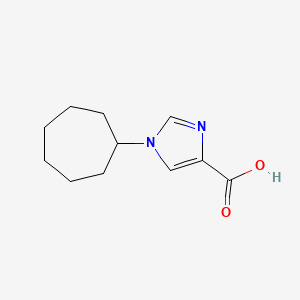
![Tert-butyl[(4,4-difluorocyclohexyl)methyl]amine](/img/structure/B13216164.png)
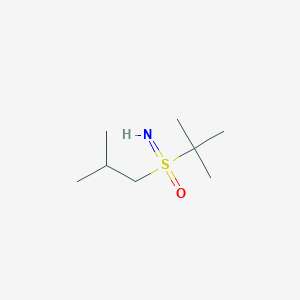
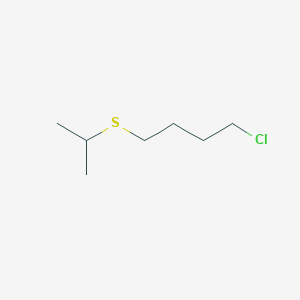

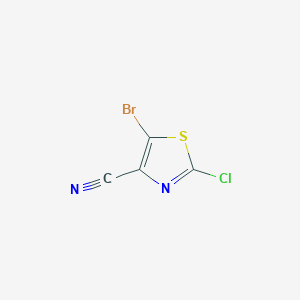

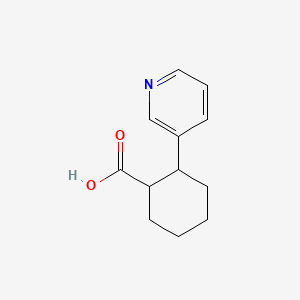
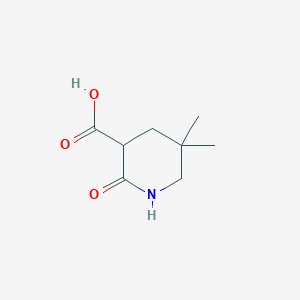
![2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13216188.png)
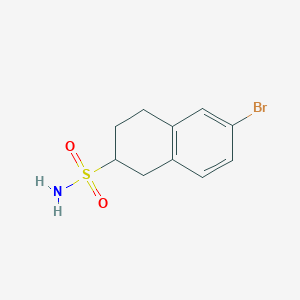
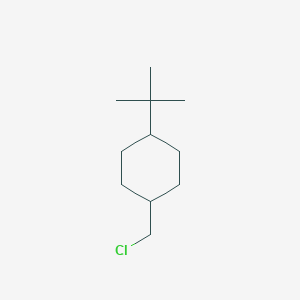
![3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13216221.png)
